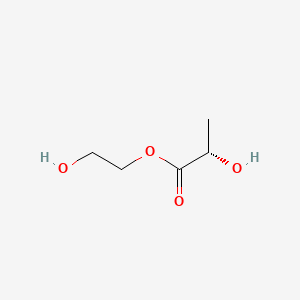

2-hydroxyethyl (2S)-2-hydroxypropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2-hydroxyethyl (2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |

InChI Key |

YVOWOLLEVWDWOH-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCCO)O |

Canonical SMILES |

CC(C(=O)OCCO)O |

Origin of Product |

United States |

General Context of Chiral Hydroxyesters in Advanced Chemical Systems

Chiral hydroxyesters represent a significant class of organic compounds characterized by the presence of at least one stereocenter, a hydroxyl group, and an ester functional group. Their importance in advanced chemical systems stems from their utility as versatile building blocks in asymmetric synthesis, their application as biocompatible solvents, and their role as precursors to biodegradable polymers.

The dual functionality of a hydroxyl and an ester group within the same molecule allows for a wide array of chemical transformations. The hydroxyl group can be a site for further esterification, etherification, or oxidation, while the ester group can undergo hydrolysis or transesterification. This reactivity makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and flavorings.

In the pursuit of "green chemistry," chiral hydroxyesters derived from natural sources, such as lactic acid, are particularly prized. These bio-based solvents are often biodegradable and exhibit low toxicity, presenting sustainable alternatives to traditional volatile organic compounds (VOCs). Their ability to dissolve a wide range of substances makes them suitable for use in paints, coatings, and cleaning formulations.

Significance of 2s Stereochemistry in Ester Based Molecules

The term "(2S)" refers to the specific three-dimensional arrangement of atoms around the chiral center at the second carbon atom of the propanoate backbone, as defined by the Cahn-Ingold-Prelog priority rules. In a biological context, the stereochemistry of a molecule is paramount, as it dictates how it interacts with other chiral molecules, such as enzymes and receptors. nih.gov

Living systems are inherently chiral, and thus often exhibit a high degree of stereoselectivity. This means that one enantiomer of a chiral drug, for instance, may have a desired therapeutic effect, while the other enantiomer could be inactive or even cause adverse effects. nih.gov Therefore, the ability to synthesize and utilize a single, specific enantiomer, such as the (2S) form, is a cornerstone of modern drug design and development. nih.gov39.100.107

The (2S) configuration of 2-hydroxypropanoate is derived from L-(+)-lactic acid, the naturally occurring isomer of lactic acid found in biological systems. This "natural" stereochemistry often translates to enhanced biocompatibility and biodegradability, as enzymes in organisms are specifically adapted to recognize and metabolize this form.

Overview of Research Trajectories for 2 Hydroxyethyl 2s 2 Hydroxypropanoate

Direct Esterification Routes and Process Optimization

Direct esterification involves the reaction of (2S)-lactic acid with ethylene glycol, typically in the presence of a catalyst. The efficiency of this process is heavily influenced by the choice of catalyst and the management of reaction conditions to favor product formation.

Acid catalysts are commonly employed to accelerate the esterification reaction between (2S)-lactic acid and ethylene glycol. Both homogeneous and heterogeneous catalysts can be utilized. Homogeneous catalysts, such as sulfuric acid, are effective but can lead to challenges in product separation and potential corrosion issues. Heterogeneous catalysts, like acidic ion-exchange resins (e.g., Amberlyst 15), offer the advantage of easier separation from the reaction mixture and can be reused, making the process more environmentally benign. The catalytic mechanism involves the protonation of the carboxylic acid group of lactic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of ethylene glycol.

The yield and purity of this compound are critically dependent on several reaction parameters. The molar ratio of the reactants, (2S)-lactic acid and ethylene glycol, is a key factor. An excess of one reactant can be used to shift the reaction equilibrium towards the product side. Temperature also plays a significant role; higher temperatures generally increase the reaction rate but can also lead to side reactions and product degradation if not carefully controlled. The removal of water, a byproduct of the esterification, is crucial for driving the reaction to completion and achieving high yields.

A study on the lipase-catalyzed synthesis of a similar ester, ethylene glycol oleate, provides insights into the optimization of such parameters. The interactive data table below illustrates the effect of different reaction conditions on the conversion rate.

| Molar Ratio (Acid:Alcohol) | Temperature (°C) | Agitation (rpm) | Conversion (%) |

| 1:1 | 60 | 400 | 85 |

| 1:2 | 60 | 400 | 90 |

| 1:1 | 70 | 400 | 92 |

| 1:2 | 70 | 400 | 95 |

| 1:1 | 60 | 600 | 88 |

| 1:2 | 60 | 600 | 93 |

| 1:1 | 70 | 600 | 94 |

| 1:2 | 70 | 600 | >99 |

This table is illustrative and based on the synthesis of a similar ester. Specific data for this compound may vary.

Following the esterification reaction, the purification of this compound is essential to remove unreacted starting materials, the catalyst, and byproducts. Distillation is a primary method for purification, particularly fractional distillation under reduced pressure. This technique is suitable for separating compounds with different boiling points. Given that the ester is likely to have a higher boiling point than the reactants, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition of the product. researchgate.net Other purification methods can include washing steps to remove water-soluble impurities and the use of adsorbents to eliminate trace contaminants.

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods for producing this compound. This approach utilizes enzymes as biocatalysts, which operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.

Lipases are the most commonly used enzymes for the synthesis of esters, including lactate esters. These enzymes, particularly immobilized lipases such as Candida antarctica lipase (B570770) B (CALB), are known for their high efficiency and stability in organic solvents. researchgate.netmdpi.com The specificity of the lipase is crucial for the selective esterification of the carboxylic acid group of (2S)-lactic acid with one of the hydroxyl groups of ethylene glycol. Immobilization of the lipase on a solid support enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple reaction cycles. The choice of the support material and the immobilization technique can significantly impact the enzyme's activity and stability. researchgate.net

The following interactive table demonstrates the effect of enzyme concentration on the conversion rate in a typical lipase-catalyzed esterification.

| Lipase Concentration (% w/w) | Reaction Time (hours) | Conversion (%) |

| 0.6 | 48 | 70 |

| 0.8 | 48 | 80 |

| 0.9 | 48 | 83 |

| 1.0 | 32 | >99 |

This table is based on data for a similar ester synthesis and illustrates a general trend. unife.it

The biosynthesis of lactate esters can also be achieved through the fermentation of renewable feedstocks like sugars. This involves engineering microorganisms to produce the target ester directly from a simple carbon source such as glucose. The metabolic pathway typically involves the conversion of glucose to pyruvate (B1213749) through glycolysis. Pyruvate is then reduced to (2S)-lactic acid. Subsequent enzymatic steps would involve the activation of lactic acid and its esterification with an alcohol. While the direct microbial synthesis of this compound from sugars is a complex process that is not yet widely established, the foundational metabolic pathways for producing the precursor, (2S)-lactic acid, from glucose are well-understood in various microorganisms.

Microbial Systems Engineering for Enhanced Biosynthesis

The direct microbial biosynthesis of lactate esters, including the conceptual framework for this compound, represents a significant advancement in sustainable chemical production. nih.govresearchgate.netbiorxiv.org This approach leverages engineered microorganisms as cellular factories to convert simple renewable feedstocks, like glucose, directly into the target ester.

The core of this strategy involves the design and implementation of novel metabolic pathways within a microbial host, typically Escherichia coli. researchgate.netbiorxiv.org A key biosynthetic pathway is constructed in a modular fashion. For instance, a "pyruvate-to-lactate ester" module can be engineered, which consists of three critical enzymes:

Lactate dehydrogenase (ldhA): This enzyme converts pyruvate, a central metabolite in glycolysis, into lactate.

Propionate CoA-transferase (pct): This enzyme activates lactate by converting it to its coenzyme A (CoA) thioester, lactyl-CoA.

Alcohol acyltransferase (AAT): This enzyme catalyzes the final esterification step, condensing the lactyl-CoA with an alcohol to form the lactate ester. nih.govresearchgate.net

To produce this compound, the native metabolic machinery of the microbe would also need to be engineered to supply ethylene glycol as the alcohol substrate for the AAT enzyme. The specificity and efficiency of the AAT enzyme are crucial for high-yield production. Researchers have generated libraries of modules with divergent AATs to screen for the most effective enzymes capable of producing a wide range of lactate esters. researchgate.netbiorxiv.org This modular engineering approach allows for the combination of a lactate ester module with an alcohol biosynthesis module within a single chassis cell, enabling the complete synthesis from a simple carbon source. researchgate.net

Metabolic Flux Manipulation in Engineered Biosynthesis Pathways

Optimizing the yield of lactate esters in engineered microbes requires careful management of the flow of metabolites, known as metabolic flux, through the introduced pathways. A primary challenge is balancing the production of the acid and alcohol precursors and ensuring their efficient conversion to the final ester. nih.gov To enhance the production of a target ester like ethyl lactate, which serves as a model for this compound, researchers have re-modularized the biosynthetic pathway into two distinct functional units:

Upstream Module: Responsible for generating the precursors, such as lactate and ethanol (B145695) (or ethylene glycol).

Downstream Module: Responsible for converting the precursors into the final ester, for instance, by generating lactyl-CoA and condensing it with the alcohol. nih.govresearchgate.net

By manipulating the metabolic fluxes of these modules, metabolic bottlenecks can be identified and alleviated. Several strategies are employed to control and optimize this flux:

Plasmid Copy Numbers: Using plasmids with different copy numbers to host the genes for each module allows for differential expression levels of the enzymes.

Promoter Engineering: Employing promoters of varying strengths controls the transcription rate of the engineered genes.

Ribosome Binding Sites (RBS) Tuning: Modifying the RBS sequences alters the translation initiation rate, thereby controlling protein expression levels.

Environmental Perturbation: Adjusting fermentation conditions such as temperature, pH, and nutrient supply can also influence metabolic pathways.

Through these manipulations, a significant improvement in product yield can be achieved. For example, in the biosynthesis of ethyl lactate, these strategies led to a 4.96-fold increase in production. nih.govresearchgate.net Studies have identified the alcohol acyltransferase (AAT) as a common rate-limiting step, often due to its low activity and specificity towards the non-natural substrate lactyl-CoA. nih.govresearchgate.net

| Manipulation Strategy | Description | Objective |

|---|---|---|

| Plasmid Copy Numbers | Varying the number of copies of the plasmid carrying the biosynthetic genes. | Control enzyme concentration and balance pathway modules. |

| Promoter Strength | Using different promoters to control the rate of gene transcription. | Fine-tune the expression level of key enzymes. |

| RBS Engineering | Modifying ribosome binding sites to alter translation efficiency. | Optimize protein synthesis rates for bottleneck enzymes. |

| Environmental Perturbation | Adjusting fermentation conditions like temperature or media composition. | Influence cellular metabolism to favor product formation. |

Novel and Green Synthesis Strategies

Novel synthesis strategies for this compound focus on sustainability, aligning with the principles of green chemistry. This involves using renewable resources, employing environmentally benign reaction conditions, and developing sustainable catalysts.

The production of this compound from renewable feedstocks is a cornerstone of its green synthesis. The two components of the ester, lactic acid and ethylene glycol, can both be derived from biomass.

(2S)-Lactic Acid: This chiral building block is readily produced via the fermentation of carbohydrates (e.g., glucose, sucrose) derived from sources like corn starch or sugarcane. nih.gov This biotechnological route provides optically pure (S)-lactic acid, which is essential for producing the correct stereoisomer of the final product.

Ethylene Glycol: Traditionally derived from petroleum, ethylene glycol can also be synthesized from renewable resources. One pathway involves the conversion of biomass-derived sugars to ethanol, followed by dehydration to ethylene and subsequent oxidation and hydration. Another approach is the direct hydrogenolysis of sorbitol, which is obtained from glucose. Furthermore, research has demonstrated the synthesis of lactic acid itself from ethylene glycol via electrochemical oxidation, highlighting the interconversion possibilities within a biorefinery concept. rsc.org

By utilizing these bio-based precursors, the entire molecule of this compound can be sourced from renewable feedstocks, significantly reducing its carbon footprint compared to petrochemical-based syntheses.

The esterification of lactic acid with ethylene glycol, or the transesterification of a lactate ester (e.g., ethyl lactate) with ethylene glycol, can be designed to adhere to green chemistry principles. Key aspects include:

Atom Economy: Designing the reaction to maximize the incorporation of all starting materials into the final product, minimizing waste. Direct esterification is highly atom-economical, producing only water as a byproduct.

Use of Safer Solvents: Lactate esters themselves are considered green organic solvents, potentially allowing for product-as-solvent systems or the use of other benign solvents to replace hazardous ones. nih.gov

Energy Efficiency: Developing catalytic processes that operate under mild conditions (lower temperature and pressure) reduces energy consumption.

Catalysis: Employing catalysts (as discussed in 2.3.3) is preferred over stoichiometric reagents to minimize waste. Biocatalysts (enzymes) and recyclable heterogeneous catalysts are particularly favored.

An alternative green route is the chemical upcycling of polylactic acid (PLA), a biodegradable polymer. Depolymerizing transesterification of PLA waste using ethylene glycol in the presence of an organocatalyst can produce the desired ester, providing a method for valorizing plastic waste.

The choice of catalyst is critical for a sustainable synthesis process. Traditional esterification often uses corrosive mineral acids like sulfuric acid, which generate significant waste. Sustainable alternatives are a major focus of research.

Biocatalysts: Enzymes such as lipases can be used to catalyze the esterification of lactic acid and ethylene glycol under mild conditions with high selectivity, avoiding the need for protecting groups and reducing byproduct formation.

Heterogeneous Solid Acid Catalysts: Solid acids, such as zeolites or metal oxides (e.g., zirconia-based catalysts), offer significant advantages. researchgate.net They are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which simplifies product purification and reduces waste. For the related esterification of acetic acid with ethylene glycol, molybdenum-supported zirconia (Mo/ZrO2) has been shown to be an effective catalyst. researchgate.net

Electrochemical Systems: Electrocatalysis presents a novel approach for synthesizing the precursors. For example, the selective electrochemical oxidation of ethylene glycol to lactic acid has been demonstrated using a nickel-based electrocatalyst (NiOOH) in a borate (B1201080) buffer. rsc.org This method operates at ambient temperature and pressure, offering a potentially more energy-efficient and selective route to one of the key precursors. rsc.org

| Catalyst Type | Examples | Advantages | Challenges |

|---|---|---|---|

| Homogeneous Mineral Acids | Sulfuric Acid | High activity, low cost | Corrosive, difficult to separate, waste generation |

| Biocatalysts (Enzymes) | Lipases | High selectivity, mild conditions, biodegradable | Higher cost, potential for denaturation, lower stability |

| Heterogeneous Solid Acids | Zeolites, Mo/ZrO2 | Non-corrosive, easily separable, reusable | May have lower activity than homogeneous catalysts |

| Electrocatalysts (for precursors) | NiOOH | Mild conditions, high selectivity, uses electricity as a reagent | Requires specialized equipment, catalyst stability |

Derivatization and Chemical Transformations for Advanced Precursors

This compound possesses two hydroxyl groups—a primary one on the ethyl moiety and a secondary one on the propanoate moiety—which are available for further chemical modification. These derivatization reactions can transform the molecule into advanced precursors for specialized polymers and biomaterials. acs.org

A key strategy involves the chemical derivatization of the secondary hydroxyl group to introduce new functionalities. For example, this hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to produce (meth)acrylic monomers. These lactate-based functional monomers can then be polymerized to create well-defined polymers with pendant lactate ester groups. acs.org The ester linkages within these side chains are susceptible to hydrolysis, making the resulting materials biodegradable, which is desirable for applications where a sustainable end-of-life is required. acs.org

Another important transformation is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to the molecule. This can be achieved by using a PEGylated alcohol in the initial esterification or by modifying the hydroxyl groups of the pre-formed ester. PEGylation is a common strategy in biomaterials and drug delivery to improve water solubility, biocompatibility, and pharmacokinetic properties. acs.org The synthesis of oligo(ethylene glycol) monopropargyl ether lactic acids provides precursors that can be incorporated into polylactide (PLA) backbones, creating "clickable" polymers that can be further functionalized via click chemistry for advanced biomedical applications. acs.org

These transformations allow this compound to serve as a versatile platform molecule, bridging the gap between simple renewable feedstocks and high-performance, functional materials.

Oxidation Reactions and Pyruvate Derivative Formation from this compound

The secondary alcohol group in this compound is susceptible to oxidation to a ketone. This transformation results in the formation of a pyruvate derivative, specifically 2-hydroxyethyl 2-oxopropanoate. The reaction involves the conversion of the hydroxyl group at the C-2 position of the propanoate moiety into a carbonyl group.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and selectivity. Common oxidants for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) (KMnO₄)), and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride).

The general reaction can be depicted as follows:

This compound + [O] → 2-hydroxyethyl 2-oxopropanoate + H₂O

The progress of the oxidation can be monitored by spectroscopic techniques such as infrared (IR) spectroscopy, where the disappearance of the O-H stretching band of the alcohol and the appearance of a strong C=O stretching band for the ketone would be observed.

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) as solvent, room temperature | 2-hydroxyethyl 2-oxopropanoate |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine, low temperature (-78 °C) | 2-hydroxyethyl 2-oxopropanoate |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, cold conditions | 2-hydroxyethyl 2-oxopropanoate |

This table presents common oxidizing agents for the conversion of secondary alcohols to ketones and their typical application conditions.

Reduction Reactions of Ester Group in this compound

The ester functional group in this compound can be reduced to yield a diol. This reaction typically involves the use of strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). The reduction converts the ester into two primary alcohol functionalities. Specifically, the ester linkage is cleaved, and the carbonyl group of the propanoate moiety is reduced to a hydroxyl group, while the ethoxy portion is liberated as ethylene glycol.

This compound + 2[H] → (S)-propane-1,2-diol + Ethane-1,2-diol

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxides. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

| Reducing Agent | Typical Solvent | Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | (S)-propane-1,2-diol and Ethane-1,2-diol |

This table outlines the common reducing agent and conditions for the reduction of the ester group in this compound.

Hydrolysis and Saponification Kinetics of this compound

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis to yield (2S)-2-hydroxypropanoic acid (L-lactic acid) and ethylene glycol. This is a reversible reaction, and the equilibrium can be shifted towards the products by using an excess of water.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521) (NaOH), the hydrolysis is irreversible and is known as saponification. The reaction produces the salt of the carboxylic acid, sodium (2S)-2-hydroxypropanoate, and ethylene glycol.

Rate = k[Ester][OH⁻]

where k is the second-order rate constant. The rate of this reaction is influenced by factors such as temperature and the concentration of the reactants.

| Hydrolysis Type | Catalyst/Reagent | Products | Kinetic Order |

| Acid-Catalyzed | H⁺ (e.g., H₂SO₄) | (2S)-2-hydroxypropanoic acid + Ethane-1,2-diol | Typically pseudo-first order with excess water |

| Saponification | OH⁻ (e.g., NaOH) | Sodium (2S)-2-hydroxypropanoate + Ethane-1,2-diol | Second-order overall |

This table summarizes the conditions and products of acid-catalyzed hydrolysis and saponification of this compound.

Conversion to Cyclic Esters (e.g., Dioxanones) and Lactones for Polymer Monomers

The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, allows for intramolecular cyclization to form cyclic esters, which are valuable monomers for ring-opening polymerization. Specifically, it can undergo transesterification to form a six-membered cyclic diester known as a dioxanone.

The formation of (S)-5-methyl-1,4-dioxan-2-one can be achieved through intramolecular transesterification, often catalyzed by an acid or a metal catalyst. This reaction involves the nucleophilic attack of the terminal hydroxyl group on the carbonyl carbon of the ester, leading to the displacement of the ethylene glycol moiety and the formation of the cyclic ester.

This conversion is significant as dioxanones are a class of monomers used in the synthesis of biodegradable polyesters with applications in the biomedical field.

| Reactant | Reaction Type | Product | Application of Product |

| This compound | Intramolecular Transesterification | (S)-5-methyl-1,4-dioxan-2-one | Monomer for biodegradable polymers |

This table details the conversion of this compound to a cyclic ester for use in polymer synthesis.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed molecular-level investigation of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation to reveal information about its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure of this compound. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are utilized to map the connectivity of atoms and confirm the stereochemistry.

¹H NMR provides information on the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the methyl, methine, and two methylene (B1212753) groups, with chemical shifts and coupling constants characteristic of its structure.

¹³C NMR and DEPT-135 experiments identify the number and type of carbon atoms (CH₃, CH₂, CH, C). researchgate.net This helps confirm the carbon backbone of the molecule, including the carbonyl carbon of the ester group.

2D NMR techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, establishing the connectivity between adjacent protons. youtube.comHSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals. youtube.com

The stereochemical purity at the C2 position is of paramount importance. While standard NMR can confirm the relative structure, determining the enantiomeric excess often requires the use of chiral solvating agents or chiral lanthanide shift reagents, which induce separate signals for the (S) and (R) enantiomers.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) This table is interactive. You can sort and filter the data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (C3) | ~1.4 | Doublet (d) | ~7.0 |

| CH (C2) | ~4.3 | Quartet (q) | ~7.0 |

| O-CH₂ (C1') | ~4.2 | Triplet (t) | ~5.0 |

| HO-CH₂ (C2') | ~3.8 | Triplet (t) | ~5.0 |

| OH (C2) | Variable | Singlet (s) | N/A |

| OH (C2') | Variable | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) This table is interactive. You can sort and filter the data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~175 |

| CH-OH (C2) | ~67 |

| CH₃ (C3) | ~20 |

| O-CH₂ (C1') | ~66 |

| HO-CH₂ (C2') | ~61 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The key absorptions confirm the presence of hydroxyl and ester functionalities.

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the two hydroxyl groups.

A sharp, intense absorption peak around 1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group.

Absorptions in the 1300-1000 cm⁻¹ range are attributed to C-O stretching vibrations of the ester and alcohol groups.

Table 3: Characteristic IR Absorption Bands for this compound This table is interactive. You can sort and filter the data.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3500-3200 (broad) | O-H (Alcohol) | Stretching |

| ~2980-2880 | C-H (Alkyl) | Stretching |

| ~1730 (strong) | C=O (Ester) | Stretching |

| ~1250-1050 | C-O | Stretching |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. nist.govnist.govnist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula (C₅H₁₀O₄). nih.govnih.gov

When subjected to techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule fragments in a predictable manner. libretexts.org Analyzing these fragmentation patterns provides further structural confirmation. bac-lac.gc.caresearchgate.netresearchgate.netmdpi.com Key fragmentation pathways for esters often involve cleavage of the C-O bond adjacent to the carbonyl group and rearrangements.

Expected fragmentation could include:

Loss of the hydroxyethyl (B10761427) group (-OCH₂CH₂OH)

Loss of an ethylene glycol molecule (HOCH₂CH₂OH)

Cleavage of the ester bond leading to characteristic ions. researchgate.net

Table 4: Predicted Key Mass Fragments of this compound This table is interactive. You can sort and filter the data.

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 135.0657 | [M+H]⁺ | C₅H₁₁O₄⁺ |

| 133.0495 | [M-H]⁻ | C₅H₉O₄⁻ |

| 89.0239 | [M - C₂H₅O]⁺ | C₃H₅O₃⁺ |

| 73.0290 | [M - C₂H₅O₂]⁺ | C₃H₅O₂⁺ |

| 45.0335 | [C₂H₅O]⁺ | C₂H₅O⁺ |

| 45.0028 | [COOH]⁺ | CHO₂⁺ |

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique used to investigate the stereochemistry of chiral molecules. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov For this compound, the chiral center at the C2 position makes the molecule optically active.

The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. nih.govresearchgate.netrsc.org The n → π* electronic transition of the carbonyl group in the ester is a chromophore that is perturbed by the chiral environment, giving rise to a characteristic CD signal, known as a Cotton effect. The sign and magnitude of this Cotton effect can be correlated with the absolute configuration (S or R) of the α-hydroxy ester. This makes CD an invaluable tool for confirming the (2S) configuration and assessing the enantiomeric purity of the compound.

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are fundamental for separating the enantiomers of 2-hydroxyethyl 2-hydroxypropanoate and quantifying its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers. asianpubs.orgpensoft.net The direct separation of the (2S) and (2R) enantiomers of 2-hydroxyethyl 2-hydroxypropanoate is achieved by using a chiral stationary phase (CSP). eijppr.comsigmaaldrich.com

CSPs are composed of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). eijppr.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies. eijppr.com This difference in stability leads to different retention times on the column, allowing for their separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for resolving a wide range of chiral compounds, including lactate derivatives. nih.govmdpi.comcnr.itwindows.netresearchgate.net The selection of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. cnr.itmdpi.com

Table 5: Example HPLC Method for Enantiomeric Separation This table is interactive. You can sort and filter the data.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Table 6: Hypothetical Chromatographic Results This table is interactive. You can sort and filter the data.

| Enantiomer | Retention Time (tR, min) | Selectivity Factor (α) | Resolution (Rs) |

|---|---|---|---|

| (2R)-enantiomer | 8.5 | 1.15 | 2.1 |

| (2S)-enantiomer | 9.8 |

Gas Chromatography (GC) on Chiral Columns for Stereoisomer Quantification

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For chiral molecules, separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz The quantification of stereoisomers of lactate esters, which are structurally analogous to this compound, is well-established using this method.

The core of this technique lies in the chiral column, which typically consists of a high-molecular-weight polymer, often a cyclodextrin (B1172386) derivative, coated onto the inner surface of a capillary. gcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers, and the stability of these complexes differs between the (S) and (R) forms, enabling their separation. gcms.czresearchgate.net For instance, a capillary chiral column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin has been successfully used for the separation of methyl lactate optical isomers. google.com

In many cases, derivatization of the analyte is necessary to increase its volatility and improve chromatographic performance. For lactic acid and its esters, this can involve converting the enantiomers into diastereomeric esters using a chiral derivatizing agent, such as L-menthol, which can then be separated on a standard achiral column. researchgate.netnih.gov Alternatively, the hydroxyl group can be derivatized to prevent unwanted interactions. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural confirmation. researchgate.netnih.gov

| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Temperature Program | Detector | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Lactic Acid Methyl Esters | β-Cyclodextrin | Not Specified | Not Specified | MS (SIM-mode) | Successful separation of enantiomers after direct derivatization in aqueous broth. | researchgate.net |

| Methyl Lactate Isomers | 2,3,6-tri-O-octanoyl-β-cyclodextrin | 20-30m length, 250-320µm ID, 0.31µm film | 50-80°C | FID | Effective separation and quantification of D and L isomers. | google.com |

| Lactic Acid (as diastereomeric esters) | DB-5 MS (achiral column) | Not Specified | Not Specified | MS | Derivatization with L-menthol and acetyl chloride allowed separation of resulting diastereomers. | researchgate.netnih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separation and Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, often outperforming traditional High-Performance Liquid Chromatography (HPLC). researchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency at lower back pressures. chromatographyonline.comselvita.com This makes SFC a "greener" and more cost-effective alternative, significantly reducing the consumption of toxic organic solvents. chromatographyonline.comyoutube.com

The principles of chiral recognition in SFC are similar to those in HPLC, relying on a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used and have proven highly effective for a broad range of chiral compounds. nih.goveuropeanpharmaceuticalreview.com For example, an amylose tris(3-chloro-5-methylphenylcarbamate)-based CSP has demonstrated powerful enantioseparation capabilities for various biologically active compounds in SFC. europeanpharmaceuticalreview.com The technique's compatibility with mass spectrometry (SFC-MS) makes it highly suitable for the characterization and quantification of chiral compounds in complex mixtures. nih.gov Given its success with other hydroxy fatty acid esters, SFC is a highly promising method for the analysis of this compound. nih.gov

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Reference |

|---|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ (often with organic modifiers) | Organic solvents (e.g., hexane, ethanol) or aqueous buffers | researchgate.netselvita.com |

| Analysis Speed | 3 to 5 times faster than HPLC | Slower due to higher mobile phase viscosity | researchgate.netchromatographyonline.com |

| Solvent Consumption | Significantly lower, reduced use of toxic solvents | High, especially in normal-phase and preparative applications | chromatographyonline.comselvita.com |

| Efficiency | Higher efficiency due to high solute diffusivity and low viscosity | Lower efficiency compared to SFC under similar conditions | chromatographyonline.com |

| Column Equilibration | Faster | Relatively long | chromatographyonline.comselvita.com |

| Environmental Impact | Considered "green" due to CO₂ use | Higher environmental impact from solvent use and disposal | selvita.com |

Emerging Analytical Techniques for Chiral Discrimination

While chromatographic methods are the gold standard, research into novel techniques for chiral discrimination continues to advance, offering potential advantages in speed, simplicity, and cost-effectiveness.

Fast Fourier Transform Capacitance Voltammetry for Enantiomer Identification

Fast Fourier Transform Capacitance Voltammetry (FFT-CPV) is an innovative electrochemical technique that shows promise for the qualitative and quantitative characterization of chiral isomers. nih.gov This method is predicated on the principle that enantiomers may adsorb differently onto the surface of a chiral or achiral electrode, generating a distinct capacitance signal for each isomer. nih.gov

In a proof-of-concept study using tartaric acid as a model, FFT-CPV was employed to distinguish between D- and L-enantiomers. nih.gov The method involves applying a varying potential to a platinum electrode in a solution containing the analyte and measuring the resulting capacitance. The raw data is processed using a Fast Fourier Transform, which enhances the signal-to-noise ratio and helps to isolate the non-faradaic capacitance signal related to adsorption. nih.gov The resulting capacitance voltammograms serve as unique "fingerprints" for each enantiomer. When combined with pattern recognition techniques like Principal Component Analysis (PCA), FFT-CPV can successfully differentiate between chiral forms with high precision and reproducibility. nih.gov This approach offers a rapid and sensitive platform for enantiomer identification that could be adapted for this compound.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Fast Fourier Transform Capacitance Voltammetry (FFT-CPV) | nih.gov |

| Principle | Differential adsorption of enantiomers on an electrode surface generates unique capacitance signals. | nih.gov |

| Electrode | Platinum (Pt-electrode) | nih.gov |

| Data Processing | Fast Fourier Transform (FFT) to improve signal-to-noise; Principal Component Analysis (PCA) for differentiation. | nih.gov |

| Detection Limits | 0.4 µM for L-Tartaric Acid and 1.3 µM for D-Tartaric Acid. | nih.gov |

| Potential Application | Qualitative and quantitative analysis of chiral forms of this compound. | nih.gov |

Computational Approaches for Predicting Analytical Signatures

Computational chemistry provides powerful tools to predict and understand the mechanisms of chiral recognition at a molecular level. By modeling the interactions between enantiomers and a chiral selector, these approaches can help predict which analytical methods will be most effective and guide the development of new chiral stationary phases.

A study on the complexation between the two enantiomers of methyl lactate and a chiral selector, (1R,2S)-(+)-cis-1-amino-2-indanol, utilized ab initio calculations to determine the structure and stability of the resulting diastereomeric complexes. rsc.org The calculations revealed that while the most stable complex showed little chiral discrimination, a secondary, less stable structure exhibited significant differences based on the enantiomer. rsc.org This enantioselectivity was attributed to a weak but crucial CH⋯π interaction between the asymmetric carbon of methyl lactate and the aromatic ring of the selector, an interaction that was only geometrically favorable for one of the enantiomers. rsc.org

Such computational insights are invaluable for understanding the subtle forces that govern chiral separation. By applying similar methods to this compound, researchers can predict its interaction with various known CSPs, thereby streamlining the method development process. This predictive power reduces the experimental trial-and-error often required to find optimal separation conditions, saving time and resources.

Biotechnological and Enzymatic Production Routes of 2 Hydroxyethyl 2s 2 Hydroxypropanoate

Fermentative Production Systems for Precursor Molecules

The cornerstone of producing optically pure 2-hydroxyethyl (2S)-2-hydroxypropanoate is the fermentative production of high-purity (S)-lactic acid. This is achieved through carefully controlled microbial fermentation processes.

The selection of an appropriate microorganism is paramount for the successful production of (S)-lactic acid. Lactic acid bacteria (LAB) are the most prominent microorganisms used for this purpose due to their natural ability to produce lactic acid. frontiersin.org Among the various LAB, species such as Lactobacillus casei, Lactobacillus delbrueckii, and Streptococcus thermophilus are commonly employed. researchgate.neteditverse.com Lactobacillus casei, in particular, is noted for its ability to produce L(+)-lactic acid from various sugars. researchgate.netunesp.br

To further enhance the yield and optical purity of (S)-lactic acid, genetic engineering techniques are often employed. nih.gov These strategies focus on the modification of metabolic pathways to direct the flow of carbon towards lactic acid production and to eliminate the formation of unwanted byproducts. asm.org For instance, metabolic engineering of Escherichia coli has been successfully used to produce high concentrations of D-lactic acid with high optical purity by inactivating competing metabolic pathways, such as those leading to fumarate, ethanol (B145695), and acetate. asm.org Similar principles are applied to engineer LAB for enhanced (S)-lactic acid production. Genetic tools like recombineering and CRISPR/Cas-based engineering are transforming the ability to precisely manipulate the genomes of lactobacilli. asm.org Overexpression of genes encoding for enzymes in the glycolytic pathway or knocking out genes responsible for the production of the D-isomer of lactic acid are common strategies. tandfonline.com

Table 1: Microorganisms in (S)-Lactic Acid Fermentation

| Microorganism | Key Characteristics | Common Substrates |

|---|---|---|

| Lactobacillus casei | Homofermentative, produces primarily L(+)-lactic acid. frontiersin.orgnih.gov | Glucose, Sucrose, Fruit Wastes, Cheese Whey. frontiersin.orgnih.gov |

| Lactobacillus delbrueckii | Used in yogurt production, homolactic fermentation. libretexts.org | Lactose, Glucose. |

| Streptococcus thermophilus | Grows well at higher temperatures (40-45°C). editverse.com | Lactose. |

Achieving high stereochemical purity of (S)-lactic acid is critical, and this is heavily influenced by the fermentation conditions. mdpi.com Key parameters that require precise control include pH, temperature, and substrate concentration. patsnap.com

The pH of the fermentation medium significantly affects the metabolic activity and growth of the microorganisms. biomedres.us For many Lactobacillus species, the optimal pH for lactic acid production is around 5.5 to 6.8. biomedres.usejbiotechnology.info Maintaining a stable pH is often achieved through the addition of neutralizing agents like calcium carbonate.

Temperature is another crucial factor, with the optimal range varying between different microbial strains. editverse.com Most lactic acid bacteria have an optimal growth temperature between 30-45°C. editverse.com For example, Lactobacillus acidophilus and Streptococcus thermophilus exhibit good growth at 45°C. editverse.com

Nutrient availability, including the concentration of carbon and nitrogen sources, also plays a significant role in maximizing lactic acid yield. patsnap.com Fed-batch fermentation is a commonly used strategy to maintain optimal substrate concentrations and avoid inhibition that can occur at high initial substrate levels. semanticscholar.org

Table 2: Optimized Fermentation Parameters for Lactic Acid Production

| Parameter | Optimal Range | Rationale |

|---|---|---|

| pH | 5.5 - 6.8 | Maximizes lactic acid accumulation and cell growth. biomedres.usejbiotechnology.info |

| Temperature | 30 - 45°C | Ensures optimal metabolic activity of most LAB. editverse.com |

| Substrate Concentration | Controlled via fed-batch | Prevents substrate inhibition and maintains continuous production. semanticscholar.org |

| Nitrogen Source | Supplemented (e.g., yeast extract, maize steep liquor) | Provides essential nutrients for microbial growth and metabolism. frontiersin.orgnih.gov |

The production of lactic acid in LAB occurs primarily through two distinct metabolic pathways: homolactic and heterolactic fermentation. weebly.com For the production of optically pure (S)-lactic acid, homolactic fermentation is the preferred route. libretexts.org

In homolactic fermentation , one molecule of glucose is converted into two molecules of pyruvate (B1213749) via the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis. nih.gov Subsequently, the pyruvate is reduced to lactate (B86563) by the enzyme lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. weebly.com This pathway results in lactic acid as the sole or primary fermentation product. libretexts.org

The stereospecificity of the lactate dehydrogenase enzyme determines whether the L(+) or D(-) isomer of lactic acid is produced. Microorganisms selected for (S)-lactic acid production possess an L-lactate dehydrogenase.

Biocatalytic Conversion of Lactic Acid to Hydroxyethyl (B10761427) Esters

Once high-purity (S)-lactic acid is obtained, the next step is its conversion to this compound through enzymatic esterification with ethylene (B1197577) glycol.

The selection of an appropriate biocatalyst is crucial for the efficient esterification of (S)-lactic acid. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most commonly used enzymes for this reaction due to their broad substrate specificity, high catalytic activity in non-aqueous media, and enantioselectivity. mdpi.com Among the various commercially available lipases, the lipase (B570770) from Candida antarctica B, often immobilized and marketed as Novozym 435, has shown high efficiency in catalyzing the esterification of lactic acid. nih.govresearchgate.net Other lipases, such as those from Pseudomonas cepacia (now Burkholderia cepacia), have also been investigated. nih.gov

The kinetics of lipase-catalyzed esterification of lactic acid often follow a Ping-Pong Bi-Bi mechanism. nih.govsemanticscholar.org In this model, the enzyme first reacts with one substrate (the acyl donor, lactic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The acyl-enzyme intermediate then reacts with the second substrate (the alcohol, ethylene glycol) to form the final ester product and regenerate the free enzyme.

The rate of the enzymatic reaction is influenced by several factors, including substrate concentrations, temperature, and the nature of the solvent. The use of certain polar organic solvents can suppress the inhibitory effects of the acidic nature of lactic acid on the enzyme. researchgate.net The activation energy for the esterification of lactic acid with ethanol using a cation-exchange resin catalyst has been reported to be 52.29 kJ/mol. cnrs.fr

Thermodynamically, the esterification reaction is a reversible process. psu.edu The position of the equilibrium is influenced by the temperature and the molar ratio of the reactants. To shift the equilibrium towards the product side and achieve higher conversion, strategies such as the removal of water, a byproduct of the reaction, are often employed. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| (S)-Lactic Acid |

| Acetaldehyde |

| Acetic Acid |

| Calcium Carbonate |

| Carbon Dioxide |

| Ethanol |

| Ethylene Glycol |

| Fumarate |

| Glucose |

| Lactose |

| Pyruvate |

Continuous Bioreactor Designs for Scalable Production

The transition from batch to continuous processing is a critical step in the industrial-scale production of specialty chemicals like this compound, offering significant advantages in terms of productivity, consistency, and cost-effectiveness. Continuous bioreactors, particularly those employing immobilized enzymes, provide a robust platform for the scalable synthesis of lactate esters. umd.eduslideshare.net The design and operation of these reactors are pivotal in achieving high yields and purity. mdpi.com

Packed-Bed Reactors (PBRs) represent another highly effective design for continuous enzymatic processes. nih.gov In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. umd.edu This configuration offers several advantages, including high enzyme loading, minimal enzyme washout, and ease of product separation from the biocatalyst. mdpi.com The plug-flow nature of PBRs ensures that the substrate concentration is high at the inlet and gradually decreases along the length of the reactor, which can be beneficial for reaction kinetics. mdpi.com For the production of this compound, a PBR containing a suitable immobilized lipase could facilitate the continuous esterification of (2S)-lactic acid with ethylene glycol. The efficiency of a PBR is influenced by factors such as the particle size of the immobilized enzyme, the flow rate of the substrate, and the potential for mass transfer limitations. umd.edu

Membrane bioreactors (MBRs) combine a bioreactor with a membrane filtration system, allowing for the retention of the biocatalyst while continuously removing the product. univr.it This design is particularly advantageous when using soluble enzymes, as it prevents their loss in the product stream. univr.it For the synthesis of this compound, an MBR could be employed to retain a lipase within the reaction vessel, ensuring high enzyme concentration and continuous production. The choice of membrane is critical to ensure it retains the enzyme effectively without significant fouling.

Microfluidic immobilized enzyme reactors (μ-IMERs) are an emerging technology for continuous biocatalysis. rsc.org These reactors offer benefits such as rapid heat and mass transfer, precise control over reaction times, and high surface-to-volume ratios. rsc.org While currently more suited for laboratory-scale synthesis and process optimization, the scalability of microfluidic systems is an active area of research. rsc.org

The selection of an appropriate bioreactor design depends on various factors, including the specific kinetics of the enzymatic reaction, the stability of the immobilized biocatalyst, and the desired production scale. For the scalable production of this compound, a continuous process using either a packed-bed reactor or a cascade of CSTRs with an immobilized lipase presents a viable and efficient strategy.

Table 1: Comparison of Continuous Bioreactor Designs for Lactate Ester Production

| Bioreactor Type | Operating Principle | Advantages for Lactate Ester Production | Key Operational Parameters |

|---|---|---|---|

| Continuous Stirred-Tank Reactor (CSTR) | Reactants are continuously fed into a well-mixed vessel, with continuous product removal. | Uniform temperature and pH control; good for suspended biocatalysts. | Residence time, stirring speed, feed concentration. |

| Packed-Bed Reactor (PBR) | Immobilized enzyme is packed in a column through which the substrate flows. | High enzyme loading; minimal enzyme washout; high conversion rates. | Flow rate, bed height, particle size of immobilized enzyme. |

| Membrane Bioreactor (MBR) | A membrane retains the enzyme in the reactor while product is removed. | Suitable for soluble enzymes; high enzyme concentration. | Membrane pore size, transmembrane pressure, cross-flow velocity. |

| Microfluidic Immobilized Enzyme Reactor (μ-IMER) | Reaction occurs in micro-channels with immobilized enzymes. | Excellent heat and mass transfer; precise reaction control. | Channel dimensions, flow rate, surface chemistry. |

Table 2: Research Findings on Continuous Enzymatic Ester Synthesis

| Study Focus | Bioreactor Type | Enzyme/Biocatalyst | Substrates | Key Findings |

|---|---|---|---|---|

| Synthesis of (S)-2-hydroxyphenyl propanone | Cascade of 3 CSTRs | Pseudomonas putida benzoylformate decarboxylase variant | Benzaldehyde and acetaldehyde | Yielded 190 mM product with >98% enantiomeric excess over 8 hours. rsc.org |

| Synthesis of ethyl esters from waste oil | Plug-flow packed-bed reactor | Mixture of lipases | Waste soybean oil and ethanol | Demonstrates the feasibility of continuous ester synthesis using immobilized enzymes. nih.gov |

| Production of optically pure γ/δ-lactones | Continuous flow packed-bed reactor | Coimmobilized carbonyl reductase and glucose dehydrogenase | Not specified | Achieved a high space-time yield of 1586 g·L⁻¹·d⁻¹ and continuous operation for over 650 hours. acs.org |

Integration of 2 Hydroxyethyl 2s 2 Hydroxypropanoate in Polymer Science and Material Engineering

Role as a Monomer in Polymer Synthesis

As a monomer, 2-hydroxyethyl (2S)-2-hydroxypropanoate offers a route to creating polyesters with pendant hydroxyl groups, enhancing hydrophilicity and providing sites for further modification.

The synthesis of polyesters from lactate-based monomers is primarily achieved through two distinct mechanisms: direct polycondensation and ring-opening polymerization (ROP). illinois.edumdpi.com

Polycondensation involves the direct reaction of monomers with hydroxyl and carboxylic acid groups to form ester linkages, releasing a small molecule like water. While conceptually straightforward, the polycondensation of lactic acid is an equilibrium reaction, and the efficient removal of water is crucial to drive the reaction toward forming high molecular weight polymers. illinois.edu This method often yields polymers with lower molecular weights and provides poor control over the polymer's stereoregularity, which can result in inferior mechanical properties. mdpi.com

Ring-Opening Polymerization (ROP) is a more prevalent and effective method for producing high molecular weight poly(lactic acid) (PLA). illinois.edu This process typically starts with the cyclic dimer of lactic acid, known as lactide. ROP is not a condensation reaction, so no water is produced, circumventing the challenges of its removal. illinois.edu The polymerization is thermodynamically driven by the relief of ring strain in the lactide monomer. illinois.edulibretexts.org ROP can be initiated by various catalysts, including anionic, cationic, and coordination-insertion systems. mdpi.comlibretexts.org Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) is a widely used catalyst due to its high reaction rates and its ability to produce polymers with high molecular weights. illinois.edu

The table below provides a comparison of the two polymerization mechanisms for lactate-based polyesters.

| Feature | Polycondensation | Ring-Opening Polymerization (ROP) |

| Starting Material | Lactic Acid | Lactide (cyclic dimer of lactic acid) |

| Byproduct | Water | None |

| Achievable Molecular Weight | Low to medium | High |

| Control over Stereoregularity | Poor mdpi.com | Excellent (dependent on catalyst and monomer purity) illinois.edu |

| Reaction Conditions | High temperature and vacuum to remove water mdpi.com | Milder conditions, catalyst-dependent illinois.edunih.gov |

| Driving Force | Removal of water (Le Chatelier's principle) | Relief of ring strain illinois.edulibretexts.org |

Copolymerization is a powerful strategy to tailor the properties of polymers by combining two or more different monomers. Incorporating this compound into copolymers can modify properties such as hydrophilicity, degradation rate, and mechanical performance. This can be achieved by copolymerizing it with a range of both bio-based and conventional monomers.

Copolymerization with Bio-based Monomers: To enhance the biodegradability and renewable content of materials, this compound can be copolymerized with other bio-based monomers. Examples include monomers like itaconic acid or lauryl methacrylate (B99206), which have been used to create bio-based binders and coatings. google.com Melt copolymerization with other bio-sourced aliphatic or aromatic diacids and diols is another effective strategy for producing novel copolyesters. researchgate.net

Copolymerization with Conventional Monomers: To achieve specific physical or chemical properties, this compound can be copolymerized with conventional, petroleum-based monomers. For instance, related hydroxyethyl (B10761427) monomers like 2-hydroxyethyl methacrylate (HEMA) are frequently copolymerized with acrylates (e.g., ethyl acrylate (B77674), n-butyl acrylate) to create hydrophilic materials with controlled properties. nih.gov Free-radical polymerization is a common technique for such syntheses. nih.govscirp.org Advanced methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to produce well-defined random copolymers. researchgate.net

The following table summarizes various copolymerization strategies and their potential outcomes.

| Copolymerization Strategy | Comonomer Examples | Potential Polymer Properties |

| Melt Copolymerization | Adipic acid, Suberic acid (bio-based) researchgate.net | Enhanced biodegradability, tunable thermal and mechanical properties. researchgate.net |

| Free-Radical Polymerization | Styrene, Methyl Methacrylate (conventional) scirp.orgsapub.org | Creation of amphiphilic copolymers, modified thermal stability. scirp.org |

| RAFT Polymerization | 2-Methoxyethyl acrylate (conventional) researchgate.net | Well-defined copolymers with controlled chain length and thermoresponsive properties. researchgate.net |

| ROP of Lactones/Lactides | ε-Caprolactone, L-Lactide (bio-based) | Biodegradable block copolymers with tailored degradation rates and mechanical strength. nih.gov |

The microstructure and stereoregularity of a polymer chain are critical determinants of its macroscopic properties, including crystallinity, melting point, and mechanical strength.

Stereoregularity refers to the spatial arrangement of side groups along the polymer backbone. youtube.com For polymers derived from lactic acid, three main tacticities exist:

Isotactic: All stereocenters have the same configuration (e.g., all "S" or all "R"). This regular structure allows chains to pack closely, leading to crystalline materials. illinois.edu

Syndiotactic: Stereocenters have regularly alternating configurations.

Atactic: The configuration of stereocenters is randomly distributed. This lack of regularity results in an amorphous polymer. illinois.edu

The "(2S)" designation in this compound signifies that the lactate (B86563) portion of the monomer is enantiomerically pure. Polymerization of this monomer would inherently lead to an isotactic polymer with respect to the lactate stereocenter. Control over stereoregularity becomes crucial when using a racemic mixture of monomers. In such cases, stereoselective catalysts can be used in ring-opening polymerization to preferentially polymerize one enantiomer, which is a major advancement in controlling PLA microstructure. illinois.edu In contrast, direct polycondensation offers little to no control over the final stereochemistry of the polymer. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the tacticity of polylactide chains. acs.org

Polymer Microstructure also describes the sequence of different monomer units in a copolymer. This can be random, alternating, block, or graft. The final microstructure is determined by the polymerization method and the reactivity ratios of the comonomers. For example, kinetic studies of copolymerization can reveal whether monomers add randomly or in a preferred sequence. researchgate.netsapub.org

| Microstructure Type | Description | Influence on Properties |

| Isotactic | All stereocenters have the same configuration. | Crystalline, higher melting point, greater mechanical strength. illinois.edu |

| Atactic | Stereocenters are randomly arranged. | Amorphous, lower melting point, more flexible. illinois.edu |

| Block Copolymer | Long sequences of one monomer followed by long sequences of another. | Can form distinct phases, leading to materials like thermoplastic elastomers or amphiphiles. acs.orgnih.gov |

| Random Copolymer | Monomers are arranged randomly along the chain. | Properties are an average of the homopolymers, often resulting in a single glass transition temperature. researchgate.net |

Functionalization of Polymer Architectures

Beyond its role as a simple monomer, this compound can be used to create more complex, functional polymer architectures due to the reactive hydroxyl groups in its structure.

A macromonomer (or "macromer") is an oligomer or polymer chain with a polymerizable functional group at its end. The structure of this compound is well-suited for this purpose. The primary hydroxyl group can be chemically modified to introduce a polymerizable moiety, such as a methacrylate or acrylate group. This reaction would be analogous to the synthesis of 2-hydroxyethyl methacrylate (HEMA) or the esterification of a hydroxyl-containing molecule with methacryloyl chloride. nih.gov The resulting macromonomer would have a lactate unit as a pendant side group, which could then be copolymerized with other monomers to create graft copolymers.

Alternatively, the hydroxyl group can act as an initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide. This creates a polyester (B1180765) chain attached to the this compound unit, forming a macromonomer that can be further reacted through its other functional groups.

Amphiphilic copolymers are macromolecules that contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments. mdpi.com This dual nature allows them to self-assemble in solution into organized nanostructures like micelles or vesicles, making them valuable for applications such as drug delivery. mdpi.comnih.gov

The this compound unit, with its hydroxyl groups and ester linkage, is inherently hydrophilic. It can be used to form the hydrophilic block of an amphiphilic copolymer. A common strategy for synthesizing such materials is to use a hydrophilic polymer with a hydroxyl end group, such as poly(ethylene glycol) (PEG), as a macroinitiator for the ring-opening polymerization of a hydrophobic monomer. nih.gov Similarly, the hydroxyl group on this compound could initiate the polymerization of a hydrophobic lactone to create an amphiphilic diblock copolymer.

Another approach is the synthesis of triblock copolymers. For example, amphiphilic A-B-A triblock copolymers have been created using a hydrophobic central block (B), such as polydimethylsiloxane, and hydrophilic outer blocks (A), such as poly(2-hydroxyethyl methacrylate). researchgate.net A polymer derived from this compound could serve as the hydrophilic 'A' block in such an architecture. These structures can exhibit phase separation, leading to highly ordered morphologies and unique mechanical properties. researchgate.net

| Copolymer Architecture | Description | Formation Strategy Involving this compound |

| Diblock (A-B) | A hydrophilic block (A) connected to a hydrophobic block (B). nih.gov | The hydroxyl group initiates ROP of a hydrophobic monomer (e.g., caprolactone) to form the B block. |

| Triblock (A-B-A) | A central block (B) with two outer blocks (A) of a different chemical nature. researchgate.net | Polymers derived from the title compound could form the hydrophilic 'A' blocks attached to a central hydrophobic 'B' block. |

| Graft Copolymer | A main polymer backbone with side chains of a different polymer. nih.gov | A macromonomer derived from the title compound is copolymerized with another monomer to form a backbone with lactate-containing side chains. |

Applications in Specialty Polymers for Advanced Materials (excluding biomedical applications)

The integration of lactate esters, such as this compound, into polymer chains as pendant groups opens avenues for the development of specialty polymers with tailored properties for advanced material applications. These bio-based monomers are increasingly exploited to create sustainable alternatives to conventional petroleum-based polymers. Research has focused on functionalizing lactate esters to incorporate polymerizable groups, such as methacrylates, enabling their participation in polymerization reactions. chemrxiv.org

One significant application is in the formulation of resins for three-dimensional (3D) printing, specifically for techniques like digital light processing (DLP). chemrxiv.org By converting bio-based lactate esters into printable monomers, it is possible to develop sustainable inks for additive manufacturing. acs.org These monomers can be synthesized following green chemistry principles, for example, through solvent-free, one-pot approaches using reusable catalysts, which achieve high conversion rates under mild conditions. chemrxiv.orgchemrxiv.org The resulting 3D-printed structures can exhibit complex geometries with high resolution. acs.org A key advantage of these materials is the potential for chemical upcycling, where the printed polymer can be broken down and its components re-incorporated into new ink formulations, creating a circular material lifecycle. chemrxiv.orgacs.org

Beyond 3D printing, polymers derived from lactate esters find use in coatings, adhesives, and sealants. jxzd-chem.comjamorin.com The inherent properties of the lactate moiety, such as its polarity and the presence of a hydroxyl group, can enhance adhesion to various substrates, including wood and metal. jxzd-chem.com For instance, ethyl lactate, a closely related compound, is used to improve penetration, pigment wetting, and resin solubility in coating formulations. jxzd-chem.com Copolymers incorporating 2-hydroxyethyl acrylate (HEA), a structural component of the target molecule, are used in high-performance automotive and industrial coatings to impart chemical resistance, improved adhesion, and weatherability. jamorin.comatamanchemicals.com

The table below summarizes key research findings on the application of lactate ester-based monomers in advanced materials.

| Application Area | Monomer Type | Key Polymerization/Fabrication Method | Resulting Material Properties | Reference |

| 3D Printing | Lactate Ester Methacrylates | Digital Light Processing (DLP) | High-resolution structures, complex geometries, potential for chemical upcycling. | chemrxiv.org, acs.org, chemrxiv.org |

| Coatings | Acrylics/Methacrylates with Lactate Esters | Copolymerization | Enhanced adhesion, improved pigment wetting, chemical resistance, weatherability. | jxzd-chem.com, atamanchemicals.com |

| Adhesives & Sealants | (Meth)acrylic Copolymers | Solution & Emulsion Polymerization | Good film formation, controlled adhesion properties. | jamorin.com |

Green Solvents and Reaction Media in Polymerization Processes

Utilization of Lactate Esters as Green Solvents in Polymer Synthesis

Lactate esters, particularly ethyl lactate, are recognized as promising green solvents for polymer synthesis, aligning with the principles of green chemistry. rsc.orgeurekaselect.com These solvents are derived from renewable resources through the fermentation of biomass, making them a sustainable alternative to conventional, petroleum-based volatile organic compounds (VOCs). rsc.orgresearchgate.net Their designation as "green" is based on a combination of favorable properties, including high solvency power, biodegradability, low toxicity, and a high boiling point which reduces fugitive emissions. jxzd-chem.comacs.orgmdpi.com

The use of lactate esters as reaction media has been successfully demonstrated in various controlled radical polymerization techniques, such as Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). researchgate.net Ethyl lactate has proven to be an excellent solvent for such systems, as it effectively dissolves monomers, the resulting polymers, and the catalyst complexes involved in the polymerization process. researchgate.net Its effectiveness is comparable to traditional solvents, but with a significantly improved environmental and safety profile. rsc.orgeurekaselect.com The commercial availability of lactate esters under various trade names further supports their adoption in both academic research and industrial-scale processes. acs.org The move towards bio-based solvents like ethyl lactate is driven by increasing environmental regulations and a growing demand for sustainable manufacturing processes in the polymer industry. researchgate.net

Impact of Solvent Choice on Polymerization Kinetics and Product Properties

The choice of solvent in a polymerization process is not merely a matter of solubility but has a profound impact on the reaction kinetics and the final properties of the polymer. researchgate.netacs.org The use of lactate esters as a reaction medium has been shown to positively influence the control and outcome of polymerization reactions.

In the context of ARGET ATRP of methyl acrylate, for example, employing ethyl lactate as a solvent facilitates a controlled or "living" polymerization process. researchgate.net This is a critical kinetic achievement, as it allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersities). researchgate.net The "living" nature of the polymer chains prepared in this medium was confirmed through successful chain-end characterization and re-initiation experiments, demonstrating high retention of chain-end functionality. researchgate.netacs.org Such control is essential for creating well-defined polymer architectures, including block copolymers for advanced applications. acs.org

The physical properties of the solvent also directly influence the properties of the final polymer material, especially in applications where the polymer is cast from solution, such as in the formation of membranes or films. acs.orgresearchgate.net The interactions between the polymer chains and the solvent molecules can affect the polymer's morphology, including its crystalline structure and surface properties. acs.org For instance, specific interactions between a solvent and a polymer like poly(vinylidene fluoride) (PVDF) have been shown to influence the formation of specific crystalline phases (polymorphs), which in turn dictates the material's mechanical and electrical properties. acs.org While direct studies on this compound are limited, the behavior of similar lactate esters suggests that their unique chemical structure can be leveraged to tune polymerization kinetics and guide the formation of desired material properties.

The following table details the observed effects of using a green lactate ester solvent on polymerization outcomes compared to conventional solvents.

| Parameter | Effect of Using Ethyl Lactate as a Solvent | Typical Outcome with Conventional Solvents | Reference |

| Polymerization Control | Facilitates controlled/"living" polymerization (e.g., ARGET ATRP). | Varies; may require more complex or toxic additives for control. | researchgate.net |

| Molecular Weight | Predictable and well-defined. | Can be difficult to control, leading to broader distributions. | researchgate.net |

| Polydispersity Index (PDI) | Relatively narrow PDI values are achievable. | Often results in broader PDI, indicating less uniform polymer chains. | researchgate.net |

| Chain-End Functionality | High degree of retention, allowing for further reactions like chain extension. | Can be lost due to side reactions, limiting block copolymer synthesis. | researchgate.net, acs.org |

| Final Product Morphology | Solvent-polymer interactions can influence crystalline phase and surface properties. | Morphology is also solvent-dependent, but often with hazardous solvents. | researchgate.net, acs.org |

Theoretical and Computational Studies on 2 Hydroxyethyl 2s 2 Hydroxypropanoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and energetic properties of molecules with high accuracy. These methods are fundamental in predicting molecular geometries, vibrational frequencies, and reaction pathways.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for predicting the geometry and harmonic vibrations of organic compounds. researchgate.net For 2-hydroxyethyl (2S)-2-hydroxypropanoate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the ground-state geometry. researchgate.net

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined through DFT. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, providing further insight into the molecule's reactive behavior.

Table 1: Predicted Molecular and Electronic Properties of Lactate (B86563) Esters from DFT Calculations Note: This table presents typical data ranges for lactate esters as direct computational data for this compound is not readily available in the cited literature. The values are illustrative of what would be expected from a DFT analysis.

| Property | Typical Predicted Value/Description |

|---|---|

| Optimized Bond Length (C=O) | ~1.21 Å |

| Optimized Bond Length (C-O, ester) | ~1.35 Å |

| Optimized Bond Length (O-H) | ~0.97 Å |

| Optimized Bond Angle (O=C-O) | ~125° |

| HOMO Energy | Typically in the range of -7.0 to -6.0 eV |

| LUMO Energy | Typically in the range of 1.0 to 2.0 eV |

| HOMO-LUMO Gap | ~8.0 eV, indicating high stability |

| Molecular Electrostatic Potential | Negative potential (red) around carbonyl and hydroxyl oxygens (nucleophilic); Positive potential (blue) around hydroxyl hydrogens (electrophilic) |

The flexibility of the ester and hydroxyethyl (B10761427) groups in this compound allows for multiple conformations. Conformational analysis is crucial for understanding the molecule's physical and chemical properties, as the population of different conformers can influence its reactivity and interactions.